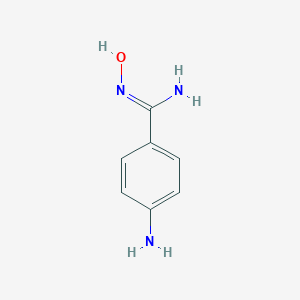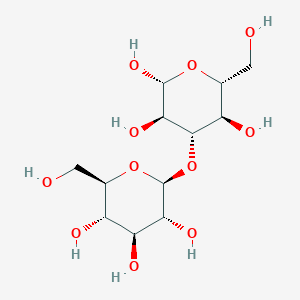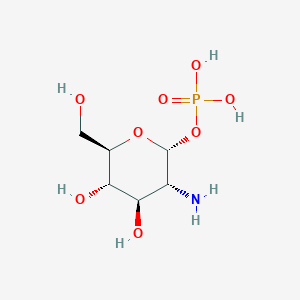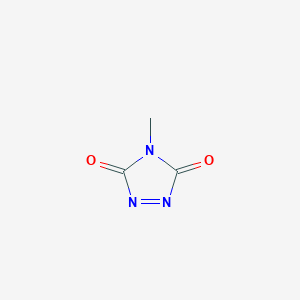
3-Methoxy-4-methyl-2-nitropyridin
Übersicht
Beschreibung
3-Methoxy-4-methyl-2-nitropyridine is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-methyl-2-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-methyl-2-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplungsreaktionen
Die Suzuki–Miyaura-Kreuzkupplungsreaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Forscher haben 3-Methoxy-4-methyl-2-nitropyridin in diesem Zusammenhang als Ausgangsmaterial eingesetzt. Die milden Reaktionsbedingungen und die Toleranz gegenüber funktionellen Gruppen dieser Kupplungsreaktion machen sie in der organischen Synthese weit verbreitet anwendbar .
Synthese von 3-substituierten Azaindolen
Azaindole sind heterocyclische Verbindungen mit vielfältigen biologischen Aktivitäten. This compound dient als Vorläufer für die Synthese von Ethyl-6-azaindol-2-carboxylat und anderen 3-substituierten Azaindolen. Diese Derivate finden Anwendung in der pharmazeutischen Chemie und der Medikamentenentwicklung .
Diagnostische Assay-Herstellung
This compound und verwandte Verbindungen tragen zur Entwicklung diagnostischer Assays bei. Ihre einzigartigen Eigenschaften können zur Detektion spezifischer Analyten oder Biomarker in klinischen Proben genutzt werden. Forscher untersuchen diese Anwendungen in Bereichen wie Hämatologie und Histologie .
Organische Synthese und pharmazeutische Chemie
Die Nitrogruppe in this compound ermöglicht eine vielseitige Funktionalisierung. Chemiker verwenden es als Baustein für die Synthese anderer Verbindungen. Darüber hinaus können Modifikationen des Pyridinrings zu neuartigen Molekülen mit potenzieller pharmakologischer Aktivität führen .
Borreagenzien in organischen Transformationen
Borhaltige Verbindungen spielen eine entscheidende Rolle in der organischen Synthese. Obwohl es nicht direkt mit this compound zusammenhängt, kann das Verständnis seiner Reaktivität die Entwicklung von Bor-basierten Reagenzien für verschiedene Transformationen beeinflussen. Borreagenzien sind essenziell in Suzuki–Miyaura-Kupplungen, Hydroborierungen und anderen Reaktionen.
Diese Anwendungen unterstreichen die Vielseitigkeit und Bedeutung von this compound in der wissenschaftlichen Forschung. Wenn Sie weitere Einzelheiten oder zusätzliche Anwendungen benötigen, zögern Sie bitte nicht, sich zu erkundigen
Wirkmechanismus
Target of Action
Nitropyridines, a class of compounds to which 3-methoxy-4-methyl-2-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .
Biochemical Pathways
Nitropyridines are often used in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical pathways .
Result of Action
As a nitropyridine derivative, it may participate in various chemical reactions leading to the synthesis of other organic compounds .
Eigenschaften
IUPAC Name |
3-methoxy-4-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-8-7(9(10)11)6(5)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAFAKGSYGVWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565601 | |
| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155789-92-7 | |
| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)






